molecular formula C25H23N3O6S B12172626 ethyl 2-[(3E)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[(3E)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxo-2-(pyridin-3-yl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12172626
M. Wt: 493.5 g/mol
InChI Key: WOLYQVHFSQXHKZ-CZIZESTLSA-N
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Description

Ethyl 2-[3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2-oxo-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2-oxo-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic synthesis. The process may include:

    Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the thiazole ring: This step may involve the Hantzsch thiazole synthesis, where α-haloketones react with thioamides.

    Functional group modifications: Various functional groups such as hydroxy, methoxy, and benzoyl groups are introduced through specific reactions like esterification, Friedel-Crafts acylation, and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2-oxo-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Ethyl 2-[3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2-oxo-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2-oxo-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: Inhibit or activate enzyme activity, affecting metabolic pathways.

    Interact with receptors: Modulate receptor activity, influencing cellular signaling pathways.

    Affect gene expression: Alter the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Ethyl 2-[3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-2-oxo-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:

  • 4-methyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazole-5-carboxylic acid ethyl esters
  • 4-phenyl-2-[(3-arylsydnon-4-yl-methylene)hydrazono]-2,3-dihydro-thiazoles

These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activities and chemical properties

Properties

Molecular Formula

C25H23N3O6S

Molecular Weight

493.5 g/mol

IUPAC Name

ethyl 2-[(4E)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-2,3-dioxo-5-pyridin-3-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H23N3O6S/c1-5-34-24(32)22-14(3)27-25(35-22)28-19(15-7-6-10-26-12-15)18(21(30)23(28)31)20(29)17-9-8-16(33-4)11-13(17)2/h6-12,19,29H,5H2,1-4H3/b20-18+

InChI Key

WOLYQVHFSQXHKZ-CZIZESTLSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=C(C=C(C=C3)OC)C)\O)/C(=O)C2=O)C4=CN=CC=C4)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=C(C=C(C=C3)OC)C)O)C(=O)C2=O)C4=CN=CC=C4)C

Origin of Product

United States

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